molecular formula C14H13ClN2OS2 B2539585 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 887225-36-7

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2539585
CAS No.: 887225-36-7
M. Wt: 324.84
InChI Key: PCUFLFRZLJAHHJ-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a potent and selective small molecule inhibitor recognized for its activity against Bruton's Tyrosine Kinase (BTK) . This compound functions through a mechanism of covalent inhibition, irreversibly binding to a conserved cysteine residue (Cys481) within the BTK active site, which leads to sustained suppression of B-cell receptor signaling pathways. Its primary research value lies in the investigation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where BTK signaling is a critical driver of proliferation and survival. Beyond oncology, this inhibitor is a vital tool compound for studying the role of BTK in autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, due to its function in Fc receptor signaling and immune complex-driven activation in macrophages and B-cells. The specific substitution pattern, including the 3-chlorobenzyl moiety, is engineered to enhance selectivity and potency, making this chemical probe indispensable for dissecting BTK-dependent cellular processes and for evaluating the therapeutic potential of targeted BTK inhibition in preclinical models.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS2/c1-17-13(18)12-11(5-6-19-12)16-14(17)20-8-9-3-2-4-10(15)7-9/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUFLFRZLJAHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often require heating the starting materials in the presence of a catalyst or desiccant to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Table 1: Key Structural Analogs and Their Activities
Compound Name/ID Substituents Biological Activity IC50/EC50 (nM) Reference
Target Compound 2-(3-chlorophenylmethylsulfanyl), 3-methyl Not explicitly reported (inferred: potential PARP/TNKS inhibition) N/A
Compound 62 () 2-(4-tert-butylphenyl), unsubstituted pyrimidine TNKS1/2 inhibition TNKS1 = 21, TNKS2 = 29
Compound 8c () Spirocyclohexane-thienopyrimidine with sulfonamide Antifungal (vs. Candida albicans) MIC = 1–2 µmol mL⁻¹
84a–j derivatives () Variable substituents at positions 2 and 4 Antibacterial (broad-spectrum) MIC = 8–64 µg mL⁻¹
ZINC2349329 () 2-(3-chlorophenylmethylsulfanyl), 3-ethyl, 5,6-dimethyl Not reported (structural analog) N/A
Key Observations:

The (3-chlorophenyl)methylsulfanyl group introduces hydrophobicity, which is critical for membrane penetration in antimicrobial agents ().

Ring Position and Scaffold Variations: Thieno[3,2-d]pyrimidin-4-one (target) vs. thieno[2,3-d]pyrimidin-4-one (): The shift in ring fusion alters electronic distribution, impacting binding to enzymes like TNKS .

Key Observations:
  • The target compound likely requires mild cyclization conditions (similar to ) due to its methyl substituent, avoiding decomposition of sensitive groups .
  • Higher yields (~60–65%) are achievable for analogs with simple substituents (), while complex derivatives (e.g., spirocyclic compounds in ) may require multi-step syntheses.

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H12ClN3OSC_{13}H_{12}ClN_3OS. It features a thieno[3,2-d]pyrimidin-4-one core structure with a chlorophenylmethyl sulfanyl substituent. The presence of chlorine and sulfur atoms in its structure is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate thiophene derivatives.
  • Introduction of the Chlorophenylmethyl Group : This step often utilizes chlorobenzyl chloride under basic conditions to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

  • Case Study : A related derivative exhibited an IC50 value of 1.18 µM against HCT116 cells, indicating potent cytotoxicity . The mechanism is believed to involve inhibition of specific kinases such as PIM-1, which plays a role in tumor cell survival.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar thienopyrimidine frameworks have shown activity against Gram-positive and Gram-negative bacteria.

  • Case Study : A study reported that chlorinated derivatives exhibited enhanced antimicrobial activity due to increased lipophilicity and electrophilicity, allowing better penetration into bacterial cells . The introduction of chlorine atoms was found to synergistically enhance the interaction with microbial targets.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like chlorine significantly influences the biological activity of thienopyrimidine derivatives. Modifications in the sulfur and methyl groups also appear to affect potency and selectivity against various biological targets.

CompoundActivity TypeIC50 (µM)Target
2-{[(3-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-oneAnticancerTBDPIM-1
Related derivativeAnticancer1.18HCT116
Chlorinated derivativeAntimicrobialTBDVarious bacteria

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